molecular formula C24H27N5O4 B3015948 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 868146-45-6

8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B3015948
Número CAS: 868146-45-6
Peso molecular: 449.511
Clave InChI: SROZKBGJUUQCEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a substituted xanthine derivative with a complex molecular architecture. Its structure includes:

  • 1,3-dimethyl groups on the purine core (positions N1 and N3).
  • A benzyl(methyl)amino substituent at position 8.
  • A 2-hydroxy-3-phenoxypropyl chain at position 5.

Key physicochemical properties include a molecular formula of C₂₆H₃₁N₅O₄, molecular weight 477.6 g/mol, and CAS number 923122-10-5 . The presence of polar groups (hydroxy, phenoxy) suggests moderate solubility in aqueous media, while the benzyl group may enhance lipophilicity.

Propiedades

IUPAC Name

8-[benzyl(methyl)amino]-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O4/c1-26(14-17-10-6-4-7-11-17)23-25-21-20(22(31)28(3)24(32)27(21)2)29(23)15-18(30)16-33-19-12-8-5-9-13-19/h4-13,18,30H,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROZKBGJUUQCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N(C)CC3=CC=CC=C3)CC(COC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 8-(benzyl(methyl)amino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, including its anticancer properties, mechanisms of action, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C23H24N6O6
  • CAS Number : 477333-66-7

This structure features a purine core modified with various functional groups that may influence its biological activity.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays indicate that it can inhibit the growth of various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).
  • IC50 Values :
    • MCF-7: IC50 = 3.1 µM
    • HCT116: IC50 = 3.7 µM
    • HEK293: IC50 = 5.3 µM

These results suggest that the compound has selective cytotoxicity towards certain cancer cells, potentially making it a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression and induces apoptosis in cancer cells.
  • Antioxidative Activity : It demonstrates antioxidative properties that may protect normal cells while targeting cancerous cells. The antioxidative capacity was assessed using DPPH and ABTS assays, showing significant radical scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT) .
  • Impact on Signaling Pathways : Research indicates that the compound may modulate key signaling pathways involved in cell survival and proliferation, although specific pathways require further elucidation.

Antibacterial Activity

In addition to its anticancer properties, the compound also displays antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis. The minimum inhibitory concentration (MIC) was reported at 8 µM, indicating promising potential for use as an antibacterial agent .

Other Biological Activities

Research into other biological activities is ongoing, with preliminary findings suggesting potential effects on:

  • Anti-inflammatory Properties : The compound may exert anti-inflammatory effects through modulation of pro-inflammatory cytokines.
  • Neuroprotective Effects : Early studies suggest it might protect neuronal cells from oxidative stress.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant antiproliferative activity against MCF-7 cells (IC50 = 3.1 µM) with minimal toxicity to normal cells.
Study 2Showed antioxidative capacity superior to BHT in various assays, indicating potential for protective effects in vivo.
Study 3Identified antibacterial activity with an MIC of 8 µM against E. faecalis, supporting its use in treating bacterial infections.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares the target compound with key analogs:

Compound Name (CAS/ID) Position 7 Substituent Position 8 Substituent Molecular Formula Molecular Weight (g/mol) Key References
Target Compound (923122-10-5) 2-hydroxy-3-phenoxypropyl benzyl(methyl)amino C₂₆H₃₁N₅O₄ 477.6
7-Benzyl-8-bromo-1,3-dimethylpurine-2,6-dione Benzyl Bromo C₁₅H₁₅BrN₄O₂ 363.2
7-Benzyl-8-phenyl-1,3-dimethylpurine-2,6-dione (15) Benzyl Phenyl C₂₀H₁₈N₄O₂ 346.4
CP-8 (8-bromo-3-cyclopropyl-7-methyl-1-propargylpurine-2,6-dione) Methyl Bromo C₁₂H₁₁BrN₄O₂ 323.1
7-(2-chlorobenzyl)-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione (CID 3153005) 2-chlorobenzyl 3-hydroxypropylamino C₁₆H₁₈ClN₅O₃ 363.8
Key Observations:

Position 7: The target compound’s 2-hydroxy-3-phenoxypropyl chain is distinct from simpler alkyl/aryl groups (e.g., benzyl in or methyl in ). In CID 3153005 , the 2-chlorobenzyl group introduces electronegativity, which may alter electronic properties compared to the phenoxypropyl chain.

Position 8: The benzyl(methyl)amino group in the target compound replaces halogens (Br in ) or phenyl groups (). Amino substituents are nucleophilic and may participate in hydrogen bonding or covalent interactions. The bromo group in serves as a synthetic intermediate for further functionalization (e.g., nucleophilic substitution).

Computational Predictions

  • Drug-Likeness: Virtual screening (e.g., via Chemicalize.org ) for analogs predicts: Moderate bioavailability (AlogP ~2–3). Polar surface area (PSA) >90 Ų due to multiple hydrogen-bond donors/acceptors .
  • Metabolic Stability : The hydroxypropyl chain in the target may undergo phase II glucuronidation, a common metabolic pathway for xanthines .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.